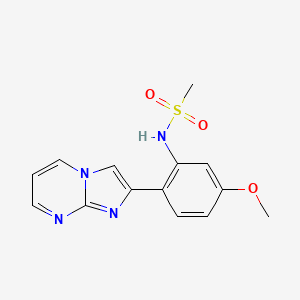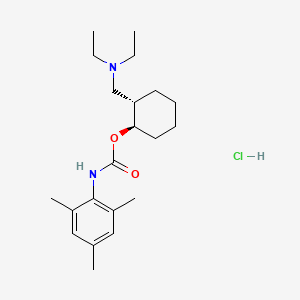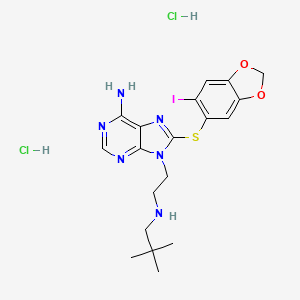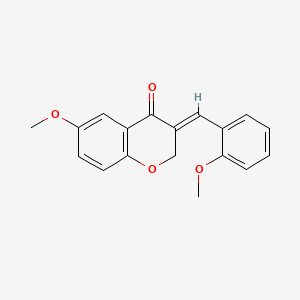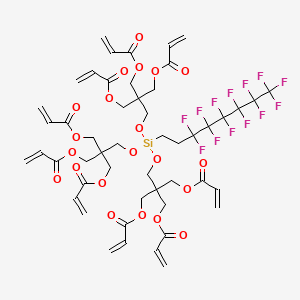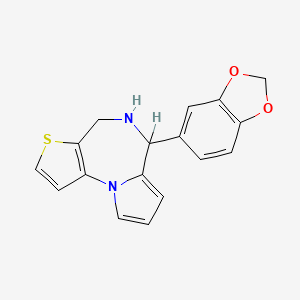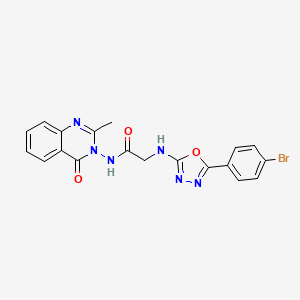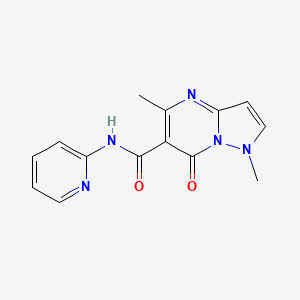
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-1,5-dimethyl-7-oxo-N-2-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . Various synthetic pathways have been developed to enhance the structural diversity and functionalization of this scaffold . For instance, the regioselectivity of the reaction can be controlled using dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents . Reaction conditions may vary depending on the desired transformation, but typical conditions include refluxing in organic solvents or conducting reactions under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For instance, these compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, they may interact with cellular receptors to modulate signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidine derivatives include other N-heterocyclic systems such as:
Purines: These compounds share structural similarities and participate in similar biochemical reactions.
Pyrimidines: Pyrimidine derivatives also exhibit comparable biological activities and are used in similar applications.
Uniqueness
The uniqueness of pyrazolo[1,5-a]pyrimidine derivatives lies in their fused ring system, which provides a rigid and planar structure that enhances their binding affinity to molecular targets . This structural feature also contributes to their diverse photophysical properties, making them valuable in material science applications .
Propiedades
Número CAS |
87948-73-0 |
|---|---|
Fórmula molecular |
C14H13N5O2 |
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
1,5-dimethyl-7-oxo-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c1-9-12(13(20)17-10-5-3-4-7-15-10)14(21)19-11(16-9)6-8-18(19)2/h3-8H,1-2H3,(H,15,17,20) |
Clave InChI |
JOOAYCACDSMSBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2C(=N1)C=CN2C)C(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



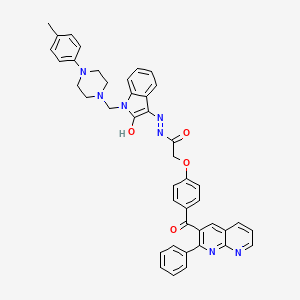
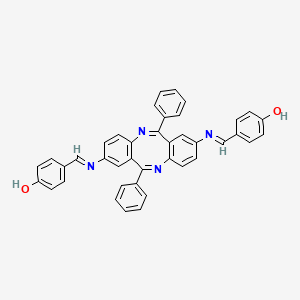
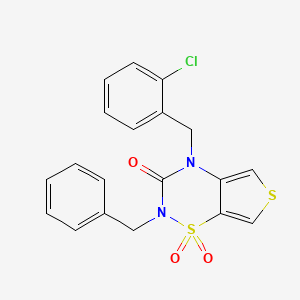
![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
